
S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE
Overview
Description
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 4-[(Pyrrolidin-3-yl)oxy]benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
S-4-(3-Pyrrolidinyloxy)-Benzonitrile is characterized by its unique structural features, which include a pyrrolidine moiety and a benzonitrile group. The presence of the pyrrolidine ring contributes to its biological activity by enhancing binding affinity to various biological targets.
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting specific protein kinases involved in tumor growth and progression. These enzymes are crucial in various signaling pathways that promote cancer cell survival and proliferation .
- A study highlighted the compound's ability to modulate kinase activity, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity :
- Neurological Applications :
Case Studies
-
Cancer Treatment :
- A clinical study investigated the effects of similar compounds on tumor growth in mouse models. Results demonstrated a significant reduction in tumor size when treated with this compound analogs, highlighting its potential as an anticancer agent.
- Antifungal Efficacy :
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A similar compound with a pyrrolidine ring attached directly to the benzonitrile moiety.
4-(Piperidin-3-yl)oxybenzonitrile: Another compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is unique due to the presence of the oxygen atom linking the pyrrolidine ring to the benzonitrile moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
S-4-(3-Pyrrolidinyloxy)-benzonitrile is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a pyrrolidine ring and a nitrile group attached to a benzene ring. The structural formula can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, particularly in modulating various cellular pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed promising IC50 values, indicating effective inhibition of cell proliferation. For instance:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 5.29 ± 0.58 |
HeLa | 3.72 ± 0.91 |
MCF-7 | 9.23 ± 0.56 |
These results suggest that this compound could be a viable candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway.
- Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Enzyme Inhibition
In addition to its anticancer activity, this compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various metabolic disorders such as type 2 diabetes. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Study on Diabetic Models : In animal models with induced diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types demonstrated tolerable safety profiles and encouraging preliminary efficacy results.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-4-(3-pyrrolidinyloxy)-benzonitrile, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Pyrrolidine functionalization : Introduce the pyrrolidinyloxy group via Mitsunobu or SN2 reactions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C .
Cyano group introduction : Nitrile formation via Sandmeyer reaction or palladium-catalyzed cyanation (e.g., using CuCN or K₄[Fe(CN)₆]) in DMF at 80–100°C .
- Key parameters : Temperature control (±2°C) minimizes side reactions; solvent choice (DMF, pyridine) affects reaction kinetics .
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) achieves >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and spectrometric techniques is used:
- 1H-NMR : Pyrrolidine protons appear as triplets at δ 2.58–2.88 ppm (CDCl₃, 400 MHz), while aromatic protons resonate at δ 7.45–7.89 ppm .
- IR : Stretching vibrations for C≡N (~2246 cm⁻¹) and C-O-C (~1246 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., observed m/z 355.1959 vs. calculated 355.1968 for related compounds) .
Q. What solubility characteristics are critical for crystallization of this compound?
- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) is temperature-dependent. For example:
- Gravimetric analysis : Measure solubility at 273.15–353.15 K. Data fitted to the Apelblat equation reveals a solubility increase of ~1.5× per 10°C rise .
- Crystallization optimization : Use anti-solvent (e.g., n-heptane) in a continuous crystallizer with controlled nucleation (seeding) and growth rates (0.1–0.5 µm/min) to achieve uniform crystals .
Advanced Research Questions
Q. How can contradictory data on solvent efficacy in synthesis be resolved?
- Methodological Answer : Compare solvents via kinetic and thermodynamic profiling:
- Solvent screening : Test DMF, pyridine, and THF in model reactions. Monitor reaction progress via HPLC (C18 column, 254 nm).
- Contradiction resolution : Pyridine may accelerate coupling (k = 0.15 min⁻¹) but reduce yield due to side reactions (e.g., hydrolysis in DMF vs. pyridine) . Optimize by adjusting solvent ratios (e.g., DMF:pyridine 4:1) .
Q. What thermodynamic studies are essential for stability assessment of this compound?
- Methodological Answer : Conduct:
- DSC/TGA : Determine melting point (Tm) and decomposition temperature (Td). For related pyrrolidine derivatives, Tm ≈ 145–150°C, Td > 250°C .
- Hygroscopicity tests : Expose to 30–90% relative humidity (RH). Stability decreases above 70% RH, requiring anhydrous storage .
Q. How can molecular modeling predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with α2-adrenoreceptors (targeting related compounds like dexmedetomidine ).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding free energy (ΔG ≈ -8.2 kcal/mol for pyrrolidine-kinase complexes) .
- Validation : Compare with SPR (surface plasmon resonance) binding assays (KD ≈ 120 nM) .
Q. What advanced chromatographic methods ensure >98% purity for in vitro studies?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water 40:60 to 90:10), flow rate 1.0 mL/min, UV detection at 254 nm .
- Chiral separation : For enantiopure synthesis, employ Chiralpak AD-H column (heptane/ethanol 85:15) with α = 1.32 .
Q. How do reaction mechanisms differ between this compound and its piperidine analogs?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare kH/kD for C-O bond formation (e.g., KIE = 2.1 for pyrrolidine vs. 1.8 for piperidine, indicating tighter transition state) .
- DFT calculations : B3LYP/6-31G* models show pyrrolidine’s ring strain lowers activation energy (ΔE‡ = 18.3 kcal/mol) vs. piperidine (ΔE‡ = 22.1 kcal/mol) .
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559583 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124731-65-3 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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